molecular formula C9H13ClN2O B13655494 (3R)-3-Amino-3-phenylpropanamide hydrochloride

(3R)-3-Amino-3-phenylpropanamide hydrochloride

Cat. No.: B13655494
M. Wt: 200.66 g/mol
InChI Key: ACPHHKOHQJYZRF-DDWIOCJRSA-N
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Description

(3R)-3-Amino-3-phenylpropanamide hydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by its amine and amide functional groups, which contribute to its reactivity and versatility in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-phenylpropanamide hydrochloride typically involves the reaction of (3R)-3-Amino-3-phenylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

  • Dissolving (3R)-3-Amino-3-phenylpropanamide in an appropriate solvent.
  • Adding hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolating the product by filtration and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides and amines .

Scientific Research Applications

(3R)-3-Amino-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, ionic interactions, and hydrophobic effects. The pathways involved include modulation of enzyme activity and inhibition of specific biochemical processes .

Comparison with Similar Compounds

Comparison: (3R)-3-Amino-3-phenylpropanamide hydrochloride is unique due to its specific structural features and functional groups. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable in targeted applications. For instance, its phenyl group provides additional hydrophobic interactions, enhancing its binding affinity in biochemical assays .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(3R)-3-amino-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1

InChI Key

ACPHHKOHQJYZRF-DDWIOCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)N.Cl

Origin of Product

United States

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